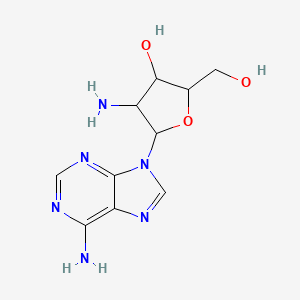

9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine

Description

Properties

IUPAC Name |

4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908822 |

Source

|

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10414-81-0, 24807-84-9, 24807-85-0 |

Source

|

| Record name | ADENOSINE,-2'-DEOXY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Biological Action of 9 2 Amino 2 Deoxy D Xylofuranosyl Adenine

Interaction with Nucleotide Metabolism Enzymes

Comprehensive studies detailing the enzymatic interactions of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine are not available in the searched scientific literature.

Phosphorylation by Nucleoside Kinases (e.g., Adenosine (B11128) Kinase, Deoxycytidine Kinase)

There is no specific information available regarding the phosphorylation of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine by nucleoside kinases such as adenosine kinase or deoxycytidine kinase.

Susceptibility or Resistance to Deamination (e.g., Adenosine Deaminase)

Information regarding the susceptibility or resistance of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine to deamination by enzymes like adenosine deaminase is not present in the available literature.

Metabolism to Triphosphate Forms

There are no available studies that describe the metabolic conversion of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine to its triphosphate form within cells.

Inhibition of Ribonucleotide Reductase

No research findings were identified that investigate the potential inhibitory effects of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine or its metabolites on ribonucleotide reductase.

Interference with Nucleic Acid Synthesis and Function

Detailed experimental data on how 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine interferes with the synthesis and function of nucleic acids is not available in the searched scientific literature.

Substrate for DNA Polymerases

There is no specific information available to confirm whether the triphosphate form of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine acts as a substrate for DNA polymerases, nor are there studies detailing its incorporation into DNA.

Incorporation into DNA and RNA

There is no available scientific literature that has investigated or demonstrated the incorporation of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine into either DNA or RNA. To understand this aspect of its biological action, studies would need to be conducted to determine if cellular polymerases recognize the triphosphate form of this nucleoside analog as a substrate and incorporate it into nascent nucleic acid chains.

Mechanisms of Chain Termination and DNA Strand Breaks

The potential for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine to induce DNA chain termination or cause DNA strand breaks has not been reported in published research. The presence of the 2'-amino group on the xylofuranose (B8766934) sugar could sterically hinder the formation of a phosphodiester bond with the subsequent nucleotide, a common mechanism for chain termination by nucleoside analogs. However, without experimental evidence, this remains speculative. Similarly, any indirect effects leading to DNA strand breaks are currently unknown.

Impact on DNA Repair Mechanisms

There is no information available regarding the impact of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine on DNA repair mechanisms. Research would be required to ascertain whether this compound or its metabolites can inhibit or otherwise interfere with the various DNA repair pathways, such as base excision repair, nucleotide excision repair, or double-strand break repair.

Modulation of Cellular Signaling Pathways

Interactions with the 2'-5' Oligoadenylate (B1213165) (2-5A) Synthetase-RNase L Pathway

The interaction of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine with the 2'-5' oligoadenylate (2-5A) synthetase-RNase L pathway has not been a subject of scientific investigation. This pathway is a key component of the innate immune response to viral infections. Studies would be needed to determine if this compound can modulate the activity of 2-5A synthetase or RNase L, thereby affecting antiviral cellular responses.

Induction of Apoptosis in Target Cells

Whether 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine can induce apoptosis in target cells is currently unknown. Many nucleoside analogs exert their cytotoxic effects by triggering programmed cell death. Future research would need to explore if this compound can activate apoptotic pathways, for instance, through its incorporation into DNA, disruption of cellular metabolism, or by other signaling mechanisms.

Structural Biology and Conformational Analysis of 9 2 Amino 2 Deoxy D Xylofuranosyl Adenine

Furanose Ring Conformation

The conformation of the furanose ring is typically described by the concept of pseudorotation, with two major conformational families: North (N) and South (S). The N-type conformation is characterized by a C3'-endo pucker, while the S-type conformation corresponds to a C2'-endo pucker. In solution, the furanose ring often exists in a dynamic equilibrium between these two conformations.

For fluorinated nucleoside analogs, the electronegativity of the fluorine atom can significantly influence the sugar pucker. For instance, a fluorine substituent can govern the conformation of the sugar ring, with 9-(3'-fluoro-3'-deoxy-β-D-xylofuranosyl)-adenine (a related analog) displaying a predominantly N-type sugar pucker. sci-hub.box In contrast, adenosine (B11128) residues typically exhibit an almost pure S-type conformation. sci-hub.box This shift from the more common S-type to an N-type conformation can have profound implications for how the nucleoside analog interacts with its biological targets.

Glycosidic Bond Conformation (e.g., anti/syn orientation)

The glycosidic bond (N9-C1') that connects the adenine (B156593) base to the xylofuranose (B8766934) sugar can rotate, leading to two primary conformations: anti and syn. In the anti conformation, the bulky part of the base is oriented away from the sugar ring, which is the predominant conformation for most natural purine (B94841) nucleosides. In the syn conformation, the base is positioned over the sugar ring.

The conformational preference around the glycosidic bond is influenced by steric interactions between the base and the sugar, as well as by intramolecular hydrogen bonding. For many adenosine analogs, the anti conformation is favored. However, modifications to the sugar moiety can shift this equilibrium. For instance, in certain 2-chloroadenosine analogs, intramolecular hydrogen bonding can lead to a hindered rotation around the C6-N6 bond of the adenine base, which in turn could influence the syn/anti equilibrium. mdpi.com

Intramolecular Hydrogen Bonding and Steric Interactions

In the case of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine, the 2'-amino group introduces an additional site for potential intramolecular hydrogen bonding. This group could form hydrogen bonds with the N3 atom of the adenine base or with the 3'-hydroxyl group, thereby influencing both the sugar pucker and the glycosidic bond orientation. Steric interactions between the 2'-amino group and the adenine base or the 3'-hydroxyl group will also play a crucial role in determining the favored conformation.

Comparative Conformational Studies with Natural Nucleosides and Analogs

Comparing the conformation of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine with natural nucleosides like adenosine and deoxyadenosine (B7792050), as well as with other analogs, provides valuable insights into its structure-activity relationship.

Natural ribonucleosides predominantly adopt an N-type (C3'-endo) sugar pucker, while 2'-deoxyribonucleosides favor an S-type (C2'-endo) conformation. As mentioned earlier, related fluorinated xylofuranosyl adenine analogs tend to adopt an N-type pucker. sci-hub.box This suggests that the stereochemistry of the sugar, particularly the orientation of substituents at the 2' and 3' positions, is a major determinant of the furanose ring conformation.

The table below summarizes the predominant sugar pucker conformations for various nucleosides and their analogs.

| Compound | Predominant Sugar Pucker |

| Adenosine | N-type (C3'-endo) |

| 2'-Deoxyadenosine | S-type (C2'-endo) |

| 9-(3'-Fluoro-3'-deoxy-β-D-xylofuranosyl)adenine | N-type |

| 2'-Deoxy-2'-fluoro-arabinofuranosylcytosine | Mixture of N- and S-type |

This comparative data highlights how modifications to the sugar ring can significantly alter the conformational landscape of a nucleoside.

Ligand-Protein Interaction Studies (e.g., with Adenosine Kinase or other enzymes)

The biological activity of nucleoside analogs is often dependent on their ability to be phosphorylated by cellular kinases. Adenosine kinase is a key enzyme in the purine salvage pathway that phosphorylates adenosine and some of its analogs. nih.gov The conformation of the nucleoside is critical for its recognition and processing by adenosine kinase.

Studies with various adenosine analogs have shown that modifications to the ribofuranosyl moiety can significantly affect their interaction with adenosine kinase. nih.gov For example, 9-[α-L-lyxofuranosyl]-adenine was found to be a substrate for Mycobacterium tuberculosis adenosine kinase, albeit with lower activity than adenosine. nih.gov This indicates that the enzyme can tolerate some variations in the sugar conformation.

While specific studies on the interaction of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine with adenosine kinase were not found in the search results, it is plausible that the altered sugar pucker and the presence of the 2'-amino group would influence its binding to the active site of the enzyme. The ability of this analog to act as a substrate or inhibitor would depend on how well its three-dimensional structure complements the enzyme's active site. For instance, the triphosphate of 9-(2′-deoxy-2′-fluoro-β-d-arabinofuranosyl) adenine (FANA-A), a related compound, was found to be a potent inhibitor of Trypanosoma brucei adenosine kinase. nih.govnih.gov

Identification of Binding Site Topography

Information regarding the specific binding site topography for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine is not available in the reviewed scientific literature. The topography of a binding site on a protein or enzyme is a critical determinant of molecular recognition. It encompasses the shape, size, and physicochemical properties of the pocket or groove where a ligand, such as this nucleoside analog, would bind.

To determine this, researchers typically employ techniques like X-ray crystallography or cryo-electron microscopy. These methods provide high-resolution structural data that can map out the precise arrangement of amino acid residues forming the binding pocket and how a ligand fits within it. Without such studies for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine, any description of its binding site would be purely speculative.

Molecular Basis of Enzyme Substrate Recognition

Similarly, the molecular basis for how enzymes recognize 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine as a substrate is not specifically described in existing research. This recognition is a highly specific process governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the substrate and the amino acid residues in the enzyme's active site.

Understanding this molecular basis would require detailed structural information of the compound bound to a target enzyme. For example, studies on other nucleosides often reveal key interactions between the sugar moiety, the nucleobase, and specific amino acids that are essential for binding and catalysis. In the absence of such data for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine, the specifics of its interaction with any potential enzyme targets remain unknown.

While the broader field of nucleoside analog research is vast, the specific experimental data required to detail the structural biology and enzyme interactions of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine are not present in the available scientific literature. Future research, including structural and enzymatic studies, would be necessary to provide the specific details requested.

Computational Studies and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanics (QM) is the fundamental theory describing the behavior of electrons in molecules. QM calculations are used to determine the electronic structure of a molecule, which governs its reactivity, spectroscopic properties, and intermolecular interactions. For 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine (B156593), these calculations provide a detailed picture of electron distribution and energy levels.

The primary goals of QM analysis on this compound are to understand the distribution of electron density and to characterize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity. For instance, the LUMO can indicate sites susceptible to nucleophilic attack, while the HOMO suggests sites prone to electrophilic attack.

Calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. chemrxiv.org A typical output from such a study includes the electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the adenine ring and the oxygen atoms of the xylofuranose (B8766934) sugar, while positive potential (electron-poor regions) would be concentrated around the amino groups and hydroxyl hydrogens. This information is critical for understanding hydrogen bonding patterns.

Table 1: Illustrative Quantum Mechanical Properties for a Nucleoside Analog

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 4.5 Debye |

| ESP-derived Charges | Partial atomic charges calculated from the electrostatic potential, used in molecular mechanics. | N1: -0.7e, C2: +0.2e, etc. |

Note: The values in this table are representative examples for a modified nucleoside and not specific experimental or calculated data for this compound.

These quantum mechanical studies are foundational, as the derived properties, particularly the partial atomic charges, are essential for the development of accurate parameters for the classical molecular mechanics force fields discussed in section 5.4. nih.govnist.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

While QM methods provide a static picture of electronic structure, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. chemrxiv.org MD simulates the motions of atoms and molecules by integrating Newton's classical equations of motion, providing a high-resolution view of conformational dynamics and molecular interactions. researchgate.net For this compound, MD simulations can reveal its preferred shapes (conformations) in solution and how it interacts with biological macromolecules like proteins or nucleic acids.

A key aspect of nucleoside conformation is the puckering of the furanose ring and the orientation of the adenine base relative to the sugar. The xylofuranose ring is flexible and can adopt various puckered conformations, typically described as North (C3'-endo) or South (C2'-endo) types. The orientation of the adenine base is defined by the glycosidic torsion angle (χ), which determines whether the nucleoside is in a syn or anti conformation. MD simulations can map the energy landscape of these conformational states and determine their relative populations. sissa.it

In a recent study, MD simulations were used to investigate the interactions between xylose nucleosides and the active site of an RNA-dependent RNA-polymerase (RdRp). nih.gov Such simulations can track the stability of the compound within the binding pocket, identify key hydrogen bonds and hydrophobic interactions with amino acid residues, and calculate the root-mean-square deviation (RMSD) of the ligand to assess its stability over time. nih.govmdpi.com The root-mean-square fluctuation (RMSF) can further highlight which parts of the molecule are most flexible.

Table 2: Typical Output from a Molecular Dynamics Simulation of a Nucleoside Analog

| Parameter | Description | Typical Finding |

|---|---|---|

| RMSD | Root-Mean-Square Deviation of atomic positions over time, indicating structural stability. | Stable trajectory with RMSD plateauing at ~2 Å. |

| RMSF | Root-Mean-Square Fluctuation per atom, indicating flexibility. | Higher flexibility in the 5'-CH2OH group compared to the adenine ring. |

| Sugar Pucker | Preferred conformation of the xylofuranose ring (e.g., North vs. South). | Predominantly North (C3'-endo) pucker. |

| Glycosidic Torsion (χ) | Rotational angle around the N9-C1' bond, defining syn vs. anti conformation. | Strong preference for the anti conformation. |

| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime with solvent or protein residues. | Persistent hydrogen bonds formed between the 2'-amino group and a specific aspartate residue in a target enzyme. |

MD simulations provide an atomistic and dynamic perspective that is crucial for understanding how this compound behaves in a biological environment and how its structural dynamics might influence its function as a potential therapeutic agent. plos.org

Docking Studies for Predicting Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing how a specific ligand, such as this compound, might interact with a potential protein target. ijabbr.com

The docking process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the binding site of the protein, and second, using a scoring function to rank these poses based on their predicted binding affinity. nih.govresearchgate.net The output is a set of predicted binding modes, along with scores that estimate the strength of the interaction.

For this compound, a docking study would begin by identifying a relevant biological target, such as a viral polymerase or a kinase, which are common targets for nucleoside analogs. plos.org The crystal structure of the target protein would be obtained from a database like the Protein Data Bank. The docking algorithm would then place the nucleoside analog into the active site, predicting the key interactions that stabilize the complex. For example, it might predict that the amino group on the adenine base forms a hydrogen bond with a backbone carbonyl of a protein residue, while the hydroxyl groups of the xylose sugar interact with charged residues like aspartate or glutamate. nih.gov

Table 3: Illustrative Results from a Docking Study

| Parameter | Description | Example Result |

|---|---|---|

| Binding Energy/Score | An estimate of the binding affinity from the scoring function. | -8.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | A calculated constant based on the binding score. | 2.5 µM |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Asp185, Arg72, Tyr115 |

| Interaction Types | The nature of the chemical interactions predicted. | Hydrogen bonds, π-π stacking, hydrophobic contacts. |

| Predicted Pose RMSD | The RMSD between the top-ranked pose and a known crystallographic pose (if available). | 1.2 Å |

These predictions provide valuable hypotheses that can be tested experimentally. Furthermore, the insights gained from docking studies can guide the chemical modification of the nucleoside analog to improve its binding affinity or selectivity for a specific target. acs.org

Force Field Development and Parameterization for Xylofuranosyl Nucleosides

Molecular dynamics simulations and docking studies rely on a set of mathematical functions and parameters known as a force field to calculate the potential energy of a system. carlssonlab.orgnih.gov Standard force fields like AMBER and CHARMM are well-parameterized for common biomolecules like canonical proteins and nucleic acids but often lack accurate parameters for modified or unnatural molecules, such as this compound. nih.govwayne.edunih.gov Therefore, the development of specific parameters for this compound is a critical step before reliable simulations can be performed.

The parameterization process involves defining equilibrium values and force constants for all bonds, angles, and dihedral angles within the molecule, as well as non-bonded parameters like van der Waals terms and partial atomic charges. nih.gov

The process for a novel nucleoside typically follows these steps:

Charge Derivation : Quantum mechanics calculations (as described in section 5.1) are performed to calculate the electrostatic potential. The Restrained Electrostatic Potential (RESP) fitting procedure is then commonly used to derive atom-centered partial charges that accurately reproduce this QM potential. carlssonlab.org

Bonded Parameterization : Equilibrium bond lengths and angles can often be taken from analogous, well-parameterized molecules. However, crucial dihedral angle parameters, which govern the conformational preferences (e.g., the glycosidic torsion and sugar pucker), must be specifically derived. This is done by performing QM scans of the potential energy surface as a function of the dihedral angle and then fitting the force field's dihedral term to reproduce this energy profile. acs.org

Validation : Once a full set of parameters is developed, it must be validated. This often involves running MD simulations on the isolated nucleoside or a small nucleic acid fragment containing it and comparing the resulting structural and dynamic properties (e.g., conformational populations) against available experimental data (e.g., from NMR) or high-level QM calculations. nih.gov

Tools and protocols, such as the modXNA workflow for the AMBER force field, have been developed to streamline the parameterization of modified nucleic acids, making these crucial computational studies more accessible. nih.govnist.gov

Table 4: Key Force Field Parameters for a Modified Nucleoside

| Parameter Type | Description | Source of Derivation |

|---|---|---|

| Partial Charges | Defines electrostatic interactions. | Fitted to QM electrostatic potential (e.g., RESP). |

| Bond Stretching | Force constant and equilibrium length for each bond. | Analogy, QM calculations, or experimental data. |

| Angle Bending | Force constant and equilibrium angle for each angle. | Analogy, QM calculations, or experimental data. |

| Dihedral Torsions | Defines rotational energy barriers around bonds. | Fitted to QM potential energy scans. |

| van der Waals | Defines short-range repulsive and long-range attractive forces (Lennard-Jones potential). | Generally taken from standard atom types. |

Accurate force field development is the bedrock of predictive molecular modeling, ensuring that simulations of this compound provide a physically realistic representation of its behavior. researchgate.net

Preclinical Biological Evaluation of 9 2 Amino 2 Deoxy D Xylofuranosyl Adenine and Its Analogs

In Vitro Antiviral Spectrum and Mechanistic Insights

No data is available for the activity of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine against RNA or DNA viruses, nor on its mechanisms of viral replication inhibition.

Activity against RNA Viruses (e.g., Measles Virus, HIV, Influenza A)

Information not available.

Activity against DNA Viruses (e.g., Herpes Simplex Virus, BK Virus)

Information not available.

Viral Replication Inhibition Mechanisms

Information not available.

In Vitro and In Vivo (non-human) Anticancer Spectrum and Mechanistic Insights

No data is available regarding the antiproliferative activity of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine against leukemia or solid tumor cell lines.

Antiproliferative Activity against Leukemia Cell Lines

Information not available.

Antiproliferative Activity against Solid Tumor Cell Lines (e.g., colon, renal)

Information not available.

Mechanisms of Cytotoxicity in Cancer Cells

The cytotoxic mechanisms of nucleoside analogs, including derivatives of adenosine (B11128) such as 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine, are primarily centered on the disruption of nucleic acid synthesis and function. While direct studies on 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine are not extensively detailed in publicly available literature, the mechanisms can be inferred from closely related and well-studied analogs like 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-araA). The cytotoxic effects of these analogs are generally dependent on their intracellular phosphorylation to the corresponding 5'-triphosphate.

Once converted to its active triphosphate form, the analog can exert its cytotoxic effects through several key mechanisms:

Inhibition of DNA Polymerases: The triphosphate form of the adenosine analog acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for DNA polymerases. nih.gov This competition slows down or halts the process of DNA replication, which is essential for rapidly dividing cancer cells.

Incorporation into DNA: The analog monophosphate can be incorporated into the growing DNA chain. nih.gov This incorporation can lead to the termination of DNA chain elongation. Even if chain elongation does not cease immediately, the presence of the unnatural nucleoside can distort the DNA structure, making it a poor template for further replication and transcription. The incorporation of these analogs into DNA is considered a critical factor for their cytotoxicity. nih.gov

Inhibition of Ribonucleotide Reductase: Ribonucleotide reductase is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The triphosphate form of some adenosine analogs can act as potent inhibitors of this enzyme. nih.govpsu.edu By inhibiting ribonucleotide reductase, the analog depletes the intracellular pools of deoxyribonucleotides, further hindering DNA synthesis and repair. This can be a "self-potentiating" mechanism, as the reduction in competing natural dATP can enhance the incorporation of the analog into DNA. psu.edu

The ultimate consequence of these actions is the induction of DNA damage and the activation of apoptotic pathways, leading to programmed cell death in cancer cells.

| Mechanism of Action for Adenosine Analogs | Enzyme/Process Targeted | Outcome in Cancer Cells |

| Competitive Inhibition | DNA Polymerase α | Inhibition of DNA Synthesis |

| Chain Termination/DNA Distortion | DNA Strand | Halts DNA Replication, Induces Apoptosis |

| Allosteric Inhibition | Ribonucleotide Reductase | Depletion of dNTP pools, "Self-potentiating" effect |

Selective Toxicity against Cancer Cells versus Normal Cells

A critical aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. nih.gov This selective toxicity is often the determining factor in the therapeutic index of a drug. For nucleoside analogs, selectivity can be achieved through differences in cellular metabolism between cancerous and normal tissues.

Cancer cells are characterized by their high rate of proliferation, which necessitates a correspondingly high rate of DNA synthesis. This metabolic feature makes them particularly vulnerable to drugs that target DNA replication. The enzymes involved in the activation (phosphorylation) of nucleoside analogs, such as deoxycytidine kinase, are often more active in cancer cells than in quiescent normal cells. psu.edu This differential enzymatic activity can lead to a higher accumulation of the active, cytotoxic triphosphate form of the analog in tumor cells.

Furthermore, deficiencies in DNA repair pathways, which are common in many cancers, can render tumor cells more sensitive to the DNA-damaging effects of incorporated nucleoside analogs. Normal cells with robust DNA repair mechanisms may be better able to tolerate and repair the damage, thus exhibiting lower sensitivity to the drug's cytotoxic effects. The ideal compound would exhibit a high selectivity index (SI), which is the ratio of its toxicity to normal cells versus its toxicity to cancer cells. A higher SI value indicates a greater window for therapeutic efficacy with reduced side effects. nih.gov While specific SI values for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine are not available, the goal of analog development is to maximize this selectivity.

Antimicrobial and Antiparasitic Activity and Mechanisms

Activity against Mycobacterium tuberculosis and other Pathogens

Nucleoside analogs are a class of compounds investigated for their potential activity against a range of pathogens, including bacteria, viruses, and parasites. A structurally similar compound, 2'-amino-2'-deoxy-9-beta-D-ribofuranosyl adenine (B156593), has demonstrated selective antiviral activity, specifically against the measles virus. nih.gov This suggests that modifications at the 2'-amino position of the sugar moiety can confer specific antimicrobial properties.

Of particular interest is the activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathogen possesses unique metabolic pathways that can be exploited for drug development. Research into the structure-activity relationship of adenosine analogs has identified that modifications to the ribofuranosyl part of the molecule are crucial for their interaction with mycobacterial enzymes. nih.gov While many analogs with modified sugars are poor substrates for the human adenosine kinase, they can still exhibit potent antitubercular activity, indicating a different mechanism of action or activation within the mycobacterium. nih.gov This highlights the potential for developing selective anti-tubercular agents by targeting pathogen-specific enzymes. nih.gov

| Compound/Analog Class | Target Organism | Observed Activity |

| 2'-amino-2'-deoxyribofuranosyl adenine | Measles Virus | Complete inhibition of replication |

| Adenosine Analogs (Ribose Modified) | Mycobacterium tuberculosis | Potent antitubercular activity |

Purine (B94841) Salvage Pathway Inhibition

Many pathogenic organisms, including Mycobacterium tuberculosis and various protozoan parasites, rely heavily on purine salvage pathways to obtain the necessary building blocks for their DNA and RNA synthesis. nih.govnih.gov Unlike humans, who can synthesize purines de novo (from simpler precursors), these organisms are often deficient in the de novo pathway and must salvage purines from their host environment. This dependency makes the purine salvage pathway an attractive target for antimicrobial and antiparasitic drugs.

The key enzyme in the adenosine salvage pathway is adenosine kinase (Ado kinase), which catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.gov Adenosine analogs can act as substrates or inhibitors of this enzyme. If an analog is a substrate, it can be converted into a fraudulent nucleotide, which is then incorporated into the pathogen's nucleic acids, leading to lethal consequences. If it acts as an inhibitor, it can block the salvage of essential purines, effectively starving the pathogen of the nucleotides required for survival and replication.

Studies on M. tuberculosis adenosine kinase have shown that it is structurally distinct from the human enzyme, presenting an opportunity for the design of selective inhibitors. nih.gov By modifying the sugar component of adenosine, it is possible to create analogs that are preferentially recognized and activated by the mycobacterial enzyme, leading to selective toxicity against the pathogen while minimizing effects on the human host. nih.gov Therefore, the mechanism of action for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine against such pathogens would likely involve its phosphorylation by a pathogen-specific kinase and subsequent interference with nucleic acid metabolism via the purine salvage pathway.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatography for Purity Assessment and Isomer Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine (B156593) and for separating its potential isomers. metkinenchemistry.com The purity of nucleoside analogues is critical, as even minor impurities can significantly impact biological and pharmacological studies. HPLC methods, particularly reversed-phase (RP-HPLC), are widely employed for the analysis of nucleosides. researchgate.net

In a typical RP-HPLC setup, a C18 or C30 stationary phase is used to separate the compound from non-polar impurities and synthesis byproducts. metkinenchemistry.comresearchgate.net The mobile phase often consists of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, with an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to resolve compounds with different polarities. researchgate.netresearchgate.net Detection is most effectively achieved using a UV detector set to the maximum absorbance wavelength of the adenine chromophore, which is typically around 260 nm. nih.gov

Furthermore, the synthesis of this nucleoside can potentially yield different isomers, such as anomers (α and β) or positional isomers. Specialized chromatographic techniques may be required for their separation. Cation-exchange chromatography has proven effective in resolving anomeric 2-amino-2-deoxy-d-glycosides, leveraging the interaction of the amino group with the stationary phase. nih.gov For chiral separations, specific chiral stationary phases (CSPs) can be employed to resolve enantiomers if they are present. uni.lu

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar compounds like nucleosides from non-polar impurities. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and proton source for good peak shape and mass spectrometry compatibility. researchgate.net |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the non-polar stationary phase. researchgate.net |

| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 260 nm | Corresponds to the maximum absorbance of the adenine purine (B94841) ring, providing high sensitivity. nih.gov |

| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

The sugar pucker is typically described as an equilibrium between two major conformations: C2'-endo (S-type) and C3'-endo (N-type). The precise conformation can be determined by analyzing the vicinal proton-proton coupling constants (³J(H,H)) within the sugar ring, obtained from one-dimensional or two-dimensional ¹H NMR experiments. The magnitudes of the J(H1'-H2'), J(H2'-H3'), and J(H3'-H4') coupling constants are particularly informative for defining the pseudorotational phase angle (P), which describes the geometry of the ring.

For instance, in a pure C2'-endo conformation, large J(H1'-H2') and J(H3'-H4') values are expected, while in a pure C3'-endo conformation, these values are small, and J(H2'-H3') becomes larger. Analysis of these coupling constants allows for the calculation of the population distribution between the N-type and S-type conformers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to unambiguously assign all proton signals, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities, helping to define the orientation of the adenine base relative to the sugar (the glycosidic torsion angle, χ).

| Coupling Constant (J) | Typical Value for C2'-endo (S-type) | Typical Value for C3'-endo (N-type) |

|---|---|---|

| J(H1'-H2') | Large (5-8 Hz) | Small (0-2 Hz) |

| J(H2'-H3') | Moderate (4-6 Hz) | Large (7-10 Hz) |

| J(H3'-H4') | Small (0-3 Hz) | Moderate (5-8 Hz) |

Mass Spectrometry for Metabolite Profiling and Identification of Nucleotide Forms

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying 9-(2-Amino-2-deoxy-d-xylofuranosyl) adenine in biological samples and for characterizing its metabolic products. acs.org As a nucleoside analogue, the compound may undergo intracellular phosphorylation to its corresponding monophosphate, diphosphate, and triphosphate forms to exert biological activity. LC-MS methods are capable of separating and quantifying these different nucleotide forms. metkinenchemistry.com

In the context of metabolite profiling, LC-MS can detect and measure the parent compound and its metabolites in complex matrices like cell extracts or urine. nih.gov This is crucial for understanding the compound's mechanism of action and pharmacokinetics. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of the compound and its metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The most common fragmentation pathway for protonated nucleosides involves the cleavage of the glycosidic bond between the sugar and the base. uni.lu This results in a characteristic neutral loss of the sugar moiety (in this case, 2-amino-2-deoxy-d-xylofuranose) and the generation of a fragment ion corresponding to the protonated adenine base (BH₂⁺) at a mass-to-charge ratio (m/z) of 136. This specific fragmentation is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective and sensitive quantification of the analyte. uni.lunih.gov

| Ion Species | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 267.12 |

| [BH₂]⁺ | Protonated adenine base fragment | 136.06 |

| Neutral Loss | Mass of the 2-amino-2-deoxy-xylofuranose moiety | 131.06 |

Spectroscopic Techniques for Quantitative Analysis in Biological Systems

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental and accessible technique for the quantitative analysis of this compound. The method relies on the strong UV absorbance of the adenine purine ring system, which is a characteristic feature of all adenine-containing nucleosides. nih.gov

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. For quantification, a standard curve is first generated using solutions of the pure compound at known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax), which for adenine nucleosides is typically around 260 nm. researchgate.net By measuring the absorbance of a biological sample (after appropriate purification steps to remove interfering substances), the concentration of the compound can be determined by interpolating from the standard curve. The specific λmax and the molar absorptivity (extinction coefficient, ε) can be influenced by factors such as pH, requiring measurements to be performed in a buffered solution. nih.gov

In contrast, fluorescence spectroscopy is generally not suitable for the direct quantification of this compound. Natural adenine nucleosides exhibit extremely weak native fluorescence with very low quantum yields, rendering them essentially non-fluorescent for practical analytical purposes. researchgate.netacs.org While chemically modified, highly fluorescent adenine analogues have been developed as probes, these are distinct molecules and this technique cannot be directly applied to the unmodified target compound. nih.gov

| Technique | Parameter | Typical Value / Observation | Relevance |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax | ~260 nm | Wavelength of maximum absorbance for sensitive quantification. researchgate.net |

| UV-Vis Spectroscopy | Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹ (at λmax) | Constant used in Beer-Lambert law for concentration calculation (value is typical for adenine nucleosides). |

| Fluorescence Spectroscopy | Quantum Yield (Φ) | Very low (<10⁻³) | Indicates that the compound is not naturally fluorescent, limiting the use of this technique for direct quantification. acs.org |

Future Research Directions and Translational Perspectives Preclinical Focus

Rational Design of Xylofuranosyl Adenine (B156593) Analogs with Enhanced Specificity

The rational design of analogs based on the 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine structure is a critical step toward developing compounds with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how specific chemical modifications influence biological activity.

Key strategies for analog design would involve modifications at both the sugar moiety and the adenine base. For instance, research on the related compound 9-(β-D-xylofuranosyl)adenine (xylo-A) has explored the synthesis of 4'-alkoxy analogues. nih.gov Although these specific modifications resulted in a loss of antiviral activity, they highlight the sensitivity of the compound's biological function to the conformation of the sugar ring. nih.gov Similarly, modifications to related arabinofuranosyladenine nucleosides, such as the synthesis of 2-halo-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenines, have been shown to yield compounds with significant antileukemic activity. nih.gov

Future design for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine could therefore systematically explore:

Modifications of the 2'-amino group: Acylation or alkylation to modulate hydrogen bonding and steric interactions within the target's binding site.

Alterations at other sugar positions (3' and 5'): Introduction of substituents like fluorine or azido (B1232118) groups, which can alter sugar pucker, metabolic stability, and binding affinity.

Substitutions on the adenine ring: Introducing small groups at the 2-, N6-, or 8-positions of the purine (B94841) base can significantly alter target selectivity, as demonstrated in studies of other adenine derivatives where such modifications influenced binding to purinergic receptors. nih.gov

These rationally designed analogs would then be synthesized and evaluated to build a comprehensive SAR profile, guiding the selection of lead candidates with optimized therapeutic potential.

| Analog Group | Modification Site | Rationale / Potential Impact | Reference Example |

| Sugar Modified Analogs | 4'-position | Alter sugar conformation and target interaction. | 4'-alkoxy analogues of xylo-A showed conformational changes affecting activity. nih.gov |

| Sugar Modified Analogs | 2' and 3'-positions | Introduce fluorine to enhance metabolic stability and binding. | Synthesis of 2',3'-dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine. nih.govresearchgate.net |

| Base Modified Analogs | 2-, N6-, 8-positions | Modulate binding affinity and selectivity for specific enzymes or receptors. | Substitutions on adenine derivatives altered affinity for adenine receptors. nih.gov |

Identification of Novel Biological Targets for Therapeutic Intervention

A crucial aspect of future research is the definitive identification of the molecular targets of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine and its active metabolites. While the parent compound may have its own activity, it is likely that its phosphorylated forms are responsible for key biological effects. Research on structurally similar nucleoside analogs provides a roadmap for identifying these targets.

For example, the analog 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A) is known to exert its cytotoxic effects after being metabolized to its triphosphate form, which then inhibits DNA polymerase alpha and ribonucleotide reductase. nih.gov Furthermore, the incorporation of its monophosphate form into DNA is a critical factor for its cytotoxicity. nih.gov Another analog, 9-(2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) adenine (FANA-A), has been shown to be taken up by the P1 nucleoside transporter in Trypanosoma brucei, a mechanism that circumvents common drug resistance pathways. nih.gov

Potential targets for 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine and its derivatives that warrant investigation include:

DNA and RNA Polymerases: Key enzymes in nucleic acid synthesis that are common targets for nucleoside analogs.

Ribonucleotide Reductase: An essential enzyme for the production of deoxyribonucleotides needed for DNA replication.

Nucleoside Kinases: Cellular kinases are required to phosphorylate the compound to its active form. Understanding which kinases are involved is key to predicting its tissue-specific activity and potential for resistance.

Nucleoside Transporters: Identifying the specific transporters responsible for cellular uptake can inform its potential efficacy and mechanisms of resistance. nih.gov

Exploration of Combination Therapies with Other Agents

The therapeutic efficacy of a nucleoside analog can often be enhanced through combination with other agents. This approach can lead to synergistic effects, overcome drug resistance, and potentially allow for lower, less toxic doses of each compound.

Preclinical studies should explore the combination of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine with various classes of therapeutic agents. A successful example from a related compound is the combination of adenine arabinoside (Ara-A) or FANA-A with deoxycoformycin, an adenosine (B11128) deaminase inhibitor, which was shown to effectively cure T. brucei infections in mice. nih.gov The deoxycoformycin prevents the breakdown of the active nucleoside, thereby increasing its effective concentration.

Future preclinical studies could investigate combinations with:

Metabolic Inhibitors: Such as inhibitors of adenosine deaminase or purine nucleoside phosphorylase, to prevent degradation of the analog and enhance its bioavailability and duration of action.

Other Chemotherapeutic Agents: Combining with drugs that have different mechanisms of action (e.g., DNA damaging agents, microtubule inhibitors) could result in synergistic cytotoxicity in cancer models.

Targeted Therapies: In a cancer context, combination with inhibitors of specific signaling pathways (e.g., kinase inhibitors) could be explored based on the genetic profile of the cancer cells.

Development of Research Tools Based on 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine

The unique structure of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine makes it an excellent candidate for development into sophisticated research tools to probe biological systems. frontiersin.org Such chemical probes are invaluable for identifying target proteins, visualizing cellular processes, and screening for new drug leads.

Strategies for converting the parent compound into research tools include:

Fluorescent Probes: Attaching a fluorescent dye to a position on the molecule that does not interfere with its biological activity would allow for direct visualization of its uptake, subcellular localization, and interaction with cellular components using advanced microscopy techniques. researchgate.netrsc.org

Radiolabeled Analogs: Synthesizing analogs with isotopes such as ³H, ¹⁴C, or ¹⁸F can be used for quantitative binding assays, metabolic tracing studies, and in vivo imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov The development of 3'-Deoxy-3'-[¹⁸F]fluoro-9-β-D-xylofuranosyl-adenine (FXA) for PET imaging serves as a relevant precedent. nih.gov

Affinity-Based Probes: Incorporating a photoreactive group and a reporter tag (like biotin) would create an affinity-based probe. This tool could be used to covalently link to its binding partners in a cellular lysate, which can then be isolated and identified using mass spectrometry, a powerful method for target deconvolution. frontiersin.org

| Probe Type | Modification | Research Application | Example Principle |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | Visualize cellular uptake and localization via fluorescence microscopy. | General techniques for creating fluorescent ligands for GPCRs. researchgate.net |

| Radiolabeled Analog | Incorporation of an isotope (e.g., ³H, ¹⁸F). | Quantify receptor binding; in vivo imaging (PET). | [¹⁸F]FXA developed for PET imaging studies. nih.gov |

| Affinity-Based Probe | Addition of a photoreactive group and a reporter tag (e.g., biotin). | Covalently label and identify binding partners from cell lysates. | Modular synthesis of probes for target identification. frontiersin.org |

Integration of High-Throughput Screening and Omics Data for Mechanistic Elucidation

To fully understand the biological effects of 9-(2-Amino-2-deoxy-D-xylofuranosyl)adenine, modern high-throughput and systems-level approaches are indispensable. High-Throughput Screening (HTS) can be employed to rapidly test a library of the rationally designed analogs (from section 8.1) against a wide array of biological targets, such as a panel of cancer cell lines or viral assays, to identify lead compounds and initial activity profiles.

Following HTS, "omics" technologies can provide a deep and unbiased view of the compound's mechanism of action.

Transcriptomics (RNA-seq): Can reveal changes in gene expression in cells treated with the compound, pointing towards the cellular pathways that are modulated.

Proteomics: Can identify changes in protein levels and post-translational modifications, offering direct insight into the cellular response and potentially identifying the drug's targets.

Metabolomics: Can be used to analyze the metabolic fate of the compound and its impact on cellular metabolic pathways.

Integrating the data from HTS and multi-omics studies will provide a comprehensive understanding of the compound's pharmacology, facilitate the identification of biomarkers for predicting therapeutic response, and help uncover novel mechanisms of action that can be exploited for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the synthetic routes for 9-(2-Amino-2-deoxy-d-xylofuranosyl)adenine, and how are stereochemical challenges addressed?

- Methodological Answer : Synthesis typically involves glycosylation reactions between adenine and activated xylofuranosyl derivatives. A key challenge is achieving high β-anomeric selectivity due to competing α-anomer formation. Wolfrom et al. (Carbohyd. Res., 1975) optimized reaction conditions (e.g., temperature, catalyst) to favor β-configuration, confirmed via nuclear Overhauser effect (NOE) NMR experiments . Purification via column chromatography with polar solvents (e.g., methanol/chloroform) resolves stereoisomers, yielding >90% β-anomer purity.

Q. How is the anomeric configuration and sugar conformation determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving absolute configuration. For solution-phase studies, ¹H and ¹³C NMR coupling constants (e.g., ) distinguish α- vs. β-anomers. Conformational analysis of the xylofuranose ring (e.g., C3'-endo vs. C2'-exo) is performed using NOESY and TOCSY NMR, complemented by density functional theory (DFT) calculations .

Q. What structural analogs exist, and how do their bioactivities differ?

- Methodological Answer : Analogs like 9-(β-D-xylofuranosyl)adenine and 9-(3-deoxy-β-D-glucofuranosyl)adenine () are synthesized to study structure-activity relationships (SAR). Key comparisons include:

| Compound | Structural Variation | Bioactivity |

|---|---|---|

| 9-(β-D-xylofuranosyl)adenine | Xylose sugar moiety | Altered enzyme binding due to C2' amino |

| 9-(3-deoxy-β-D-glucofuranosyl)adenine | Lacks C3' hydroxyl | Reduced solubility, modified pharmacokinetics |

- Bioactivity assays (e.g., enzyme inhibition kinetics, cell-based antiviral screens) quantify differences .

Advanced Research Questions

Q. How do sugar moiety modifications impact interactions with viral polymerases or methyltransferases?

- Methodological Answer : The C2' amino group in 9-(2-Amino-2-deoxy-d-xylofuranosyl)adenine enhances hydrogen bonding with viral enzymes. Competitive inhibition assays (e.g., IC₅₀ measurements) using recombinant hepatitis C virus (HCV) NS5B polymerase show a 10-fold higher potency compared to non-amino analogs. Molecular docking (e.g., AutoDock Vina) reveals interactions with conserved active-site residues (e.g., Asp318 in HCV NS5B) .

Q. What in vitro models validate its antitrypanosomal activity, and how does it bypass drug resistance?

- Methodological Answer : In Trypanosoma brucei models, the compound achieves IC₅₀ values <50 nM by targeting adenosine kinase (AK), a purine salvage pathway enzyme. Unlike 2'-deoxyadenosine analogs, it avoids transport-mediated resistance (common in AK-deficient strains) due to its unique xylofuranosyl backbone. Kinetic assays with radiolabeled substrates (³H-adenosine) confirm competitive inhibition .

Q. How do solid-state and solution conformations influence biological activity?

- Methodological Answer : X-ray crystallography shows the xylofuranose adopts a "folded" C3'-endo conformation in the solid state, stabilizing interactions with target proteins. In solution (¹H NMR, 500 MHz), dynamic pseudorotation between C2'-exo and C3'-endo forms is observed. Bioactivity correlates with the population of the C3'-endo conformer, quantified via variable-temperature NMR .

Q. What mutagenicity and toxicity profiles are reported, and how are they assessed?

- Methodological Answer : Ames tests (TA98 Salmonella strains) show no mutagenicity at concentrations ≤100 µM. However, in human lymphocyte cultures, 50 nmol/L induces chromosomal aberrations, suggesting dose-dependent genotoxicity. Toxicity assays (MTT, LDH release) in HepG2 cells reveal an LC₅₀ of 200 µM, attributed to metabolite interference with mitochondrial DNA replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.